5-(7-Methoxy-3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl)-1,3-benzodioxole
Overview
Description
5-(7-Methoxy-3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl)-1,3-benzodioxole is a natural product found in Machilus thunbergii with data available.
Scientific Research Applications
Benzofuran Derivatives in Cancer Research
Benzofuran derivatives, such as those found in Styrax perkinsiae seeds, have been identified to exhibit cytotoxic activity against breast cancer cell lines MCF-7 and MDA-MB-231 (Li et al., 2005). This suggests a potential application in cancer research, particularly in the development of treatments targeting breast cancer.
Anticholinesterase Activity
Compounds derived from benzofuran, including novel carbamates based on furobenzofuran and methanobenzodioxepine skeletons, have demonstrated potent anticholinesterase activity. This activity is significant against both acetyl- and butyrylcholinesterase, indicating potential applications in neurological disorders such as Alzheimer's disease (Luo et al., 2005).
Antitumor and Antimicrobial Properties
Neolignans, including derivatives of benzofuran, isolated from plants like Daphniphyllum macropodum, have shown significant antiproliferative activity against lung cancer cell lines. Additionally, these compounds exhibit properties that suggest they can induce apoptosis in cancer cells through the mitochondrial pathway (Ma et al., 2017). This highlights the potential for benzofuran derivatives in developing new anticancer agents.
Anti-inflammatory Applications
Certain benzofuran derivatives have demonstrated anti-inflammatory activities, particularly by reducing nitric oxide production in macrophages. This suggests a potential therapeutic application in managing inflammatory diseases (Cao et al., 2015).
Properties
IUPAC Name |
5-(7-methoxy-3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl)-1,3-benzodioxole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-4-5-13-8-15-12(2)19(24-20(15)18(9-13)21-3)14-6-7-16-17(10-14)23-11-22-16/h4-10,12,19H,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMQXURQRMNSBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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